![molecular formula C21H24N2O5S B13010441 1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that combines a pyrrolo[2,3-b]pyridine core with a methoxyphenylsulfonyl group and a tetramethyl dioxolane moiety
Preparation Methods
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the methoxyphenylsulfonyl group, and the attachment of the tetramethyl dioxolane moiety. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as methoxybenzenesulfonyl chloride.
Attachment of the Tetramethyl Dioxolane Moiety: This step may involve the use of dioxolane derivatives and appropriate catalysts to achieve the desired substitution.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenylsulfonyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the tetramethyl dioxolane moiety, which may affect its chemical properties and biological activity.
1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-indole: This compound has an indole core instead of a pyrrolo[2,3-b]pyridine core, which may lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C21H24N2O5S/c1-20(2)21(3,4)28-19(27-20)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13,19H,1-5H3 |
InChI Key |
TVLJSEULAYYDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
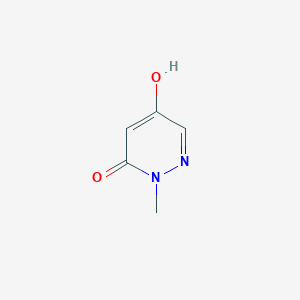
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)
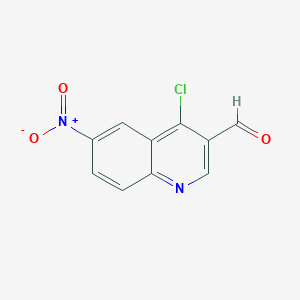
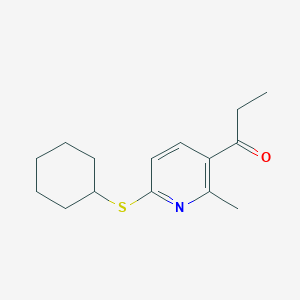
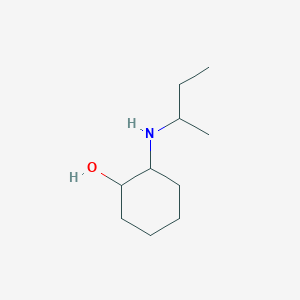
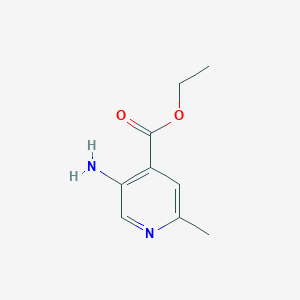
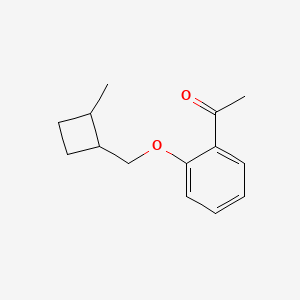
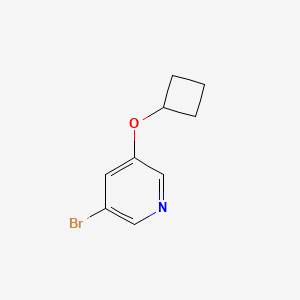
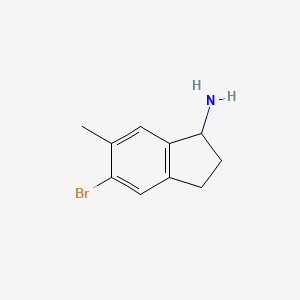
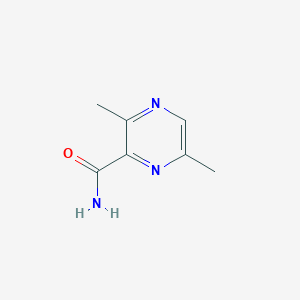
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
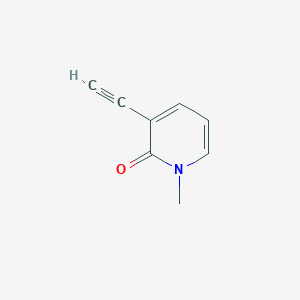
![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)
